rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans
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Overview
Description
rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans: is a synthetic organic compound that belongs to the class of cyclopropane carboxylic acids. This compound is characterized by the presence of a cyclopropane ring substituted with a carboxylic acid group and a dibromopyridinyl group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Dibromopyridinyl Group: The dibromopyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a brominating agent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor reacts with carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dibromopyridinyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential lead compound for the development of new drugs.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-(3,5-dichloropyridin-2-yl)cyclopropane-1-carboxylicacid,trans
- rac-(1R,2R)-2-(3,5-difluoropyridin-2-yl)cyclopropane-1-carboxylicacid,trans
- rac-(1R,2R)-2-(3,5-dimethylpyridin-2-yl)cyclopropane-1-carboxylicacid,trans
Uniqueness
The uniqueness of rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans lies in its specific substitution pattern and stereochemistry, which can influence its reactivity, biological activity, and potential applications. The presence of bromine atoms in the pyridinyl group can also affect the compound’s electronic properties and interactions with other molecules.
Properties
IUPAC Name |
(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO2/c10-4-1-7(11)8(12-3-4)5-2-6(5)9(13)14/h1,3,5-6H,2H2,(H,13,14)/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVXLWFKQJZHHK-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=C(C=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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